trans-Carboprost

描述

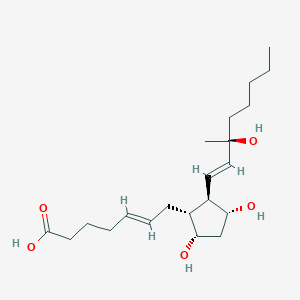

trans-Carboprost, also known as 15-methyl prostaglandin F2alpha, is a synthetic analog of prostaglandin F2alpha. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They have diverse hormone-like effects in animals. This compound is particularly noted for its potent uterotonic properties, making it useful in medical applications such as inducing labor and controlling postpartum hemorrhage .

准备方法

The synthesis of trans-Carboprost involves several steps. One common method includes the use of prostaglandin F2alpha as a starting material. The process typically involves methylation at the 15th carbon position. This can be achieved through various chemical reactions, including the use of methylating agents under controlled conditions . Industrial production methods often involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity .

化学反应分析

trans-Carboprost undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

科学研究应用

Primary Applications

-

Management of Postpartum Hemorrhage (PPH)

- Mechanism : trans-Carboprost stimulates uterine contractions, thereby reducing blood loss during and after childbirth.

- Efficacy : Studies indicate that carboprost is effective in 84-96% of cases of PPH, significantly reducing the need for surgical interventions . In clinical trials comparing carboprost to oxytocin, the mean blood loss was notably lower in the carboprost group (170 ml vs. 281 ml) with fewer cases requiring additional uterotonics .

Study Carboprost Group Oxytocin Group Mean Blood Loss (ml) 170.2 281.05 Cases of PPH (>500 ml) 3 7 Additional Uterotonics (%) 4% 21% -

Induction of Labor

- Clinical Use : Carboprost is utilized for cervical ripening and induction of labor in cases where traditional methods are ineffective or contraindicated.

- Effectiveness : It has been shown to accelerate the transport of ova through the fallopian tubes and enhance uterine tone, making it a valuable tool for managing labor .

-

Management of Abortion

- Indications : Carboprost is indicated for the medical management of second-trimester abortion due to its ability to induce uterine contractions effectively.

- Safety Profile : Although effective, it may cause side effects such as nausea and diarrhea; however, these are generally transient and manageable .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and metabolism. Following intravenous administration, the half-life is approximately one minute, with significant plasma levels persisting for up to 30 minutes post-dose . This rapid action underscores its utility in emergency situations such as severe PPH.

Case Studies

- Inadvertent Intravenous Administration

- Comparative Study on Uterotonics

作用机制

trans-Carboprost exerts its effects by binding to the prostaglandin F2alpha receptor. This binding triggers a series of molecular events that lead to the contraction of smooth muscle tissues, particularly in the uterus. The compound’s mechanism of action involves the activation of specific signaling pathways that result in increased intracellular calcium levels, leading to muscle contraction .

相似化合物的比较

trans-Carboprost is unique compared to other prostaglandin analogs due to its enhanced stability and potency. Similar compounds include:

Prostaglandin F2alpha: The natural form, less stable and less potent.

Carboprost tromethamine: Another synthetic analog used for similar medical applications.

Misoprostol: A prostaglandin E1 analog used for inducing labor and treating ulcers

This compound stands out due to its specific modifications that enhance its stability and efficacy in medical applications.

生物活性

Introduction

trans-Carboprost, a synthetic analogue of prostaglandin F2α (PGF2α), is primarily utilized in obstetrics and gynecology for its potent uterotonic properties. It plays a critical role in managing postpartum hemorrhage and inducing labor. Understanding its biological activity involves examining its mechanisms of action, pharmacodynamics, clinical applications, and associated case studies.

This compound exerts its effects through specific interactions with prostaglandin receptors, particularly the FP receptor. The activation of these receptors leads to:

- Uterine Contraction : this compound stimulates the smooth muscle of the uterus, enhancing contractility and facilitating uterine involution post-delivery .

- Vasoconstriction : It can induce vasoconstriction in certain vascular beds, contributing to hemostasis during postpartum bleeding .

- Cervical Ripening : The compound also aids in cervical ripening, making it effective for labor induction .

Pharmacokinetics

The pharmacokinetic profile of this compound includes rapid absorption and distribution following intramuscular or intramyometrial administration. Its half-life is relatively short, necessitating careful dosing to maintain effective plasma concentrations during therapeutic use .

Clinical Applications

This compound is primarily indicated for:

- Postpartum Hemorrhage : It is administered to control excessive bleeding due to uterine atony when other treatments are ineffective.

- Labor Induction : Used off-label for inducing labor in cases where cervical ripening is required.

- Termination of Pregnancy : As part of medical abortion protocols, particularly in the second trimester.

Dosage

The typical dosage for this compound is 250 micrograms administered intramuscularly or intramyometrially, with repeat doses given every 15 to 90 minutes as needed .

Side Effects

Common side effects associated with this compound include:

- Gastrointestinal Disturbances : Nausea, vomiting, and diarrhea are frequently reported.

- Cardiovascular Effects : Hypotension or hypertension may occur due to its vasoconstrictive properties.

- Respiratory Issues : Bronchospasm can be a concern, particularly in patients with reactive airway disease .

Efficacy Studies

A study evaluating the efficacy of this compound in managing postpartum hemorrhage demonstrated a significant reduction in blood loss compared to traditional uterotonics like oxytocin. In this study, patients receiving this compound showed improved uterine tone and reduced need for additional surgical interventions .

Case Study: Postpartum Hemorrhage Management

In a clinical case involving a 32-year-old woman who experienced severe postpartum hemorrhage after vaginal delivery, this compound was administered following failure of oxytocin therapy. Within 30 minutes, significant uterine contraction was observed, leading to stabilization of the patient's condition without the need for surgical intervention. This case underscores the importance of this compound as a rescue medication in acute settings .

Comparative Studies

Comparative studies have shown that while oxytocin remains the first-line agent for preventing postpartum hemorrhage, this compound offers advantages in cases where oxytocin is ineffective or contraindicated. A meta-analysis indicated that this compound has comparable efficacy but with a different side effect profile that may be preferable in certain clinical scenarios .

属性

IUPAC Name |

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5+,14-12+/t16-,17-,18+,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJKPYFALUEJCK-MRVZPHNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76498-29-8 | |

| Record name | (E)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-(3S)-3-hydroxy-3-methyloct-1-enyl)cyclopentyl)-5-heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076498298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0STI57XNU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。